(S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18706495
InChI: InChI=1S/C13H19ClN2O2S2/c1-13(2,3)18-12(17)16-5-4-9(7-16)19-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m0/s1
SMILES:
Molecular Formula: C13H19ClN2O2S2
Molecular Weight: 334.9 g/mol

(S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18706495

Molecular Formula: C13H19ClN2O2S2

Molecular Weight: 334.9 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H19ClN2O2S2
Molecular Weight 334.9 g/mol
IUPAC Name tert-butyl (3S)-3-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H19ClN2O2S2/c1-13(2,3)18-12(17)16-5-4-9(7-16)19-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m0/s1
Standard InChI Key JTEWCMMEUDSBAP-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CN=C(S2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(S2)Cl

Introduction

Synthesis

The synthesis of (S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves:

  • Thiazole Derivative Preparation: Chlorinated thiazoles can be synthesized by halogenation of the thiazole nucleus.

  • Sulfur Bridge Formation: The introduction of a sulfanyl (-S-) group linking the thiazole to the pyrrolidine nucleus is achieved through nucleophilic substitution or thiolation reactions.

  • Pyrrolidine Functionalization: The pyrrolidine ring is esterified with tert-butanol under acidic conditions to form the tert-butyl ester group.

The stereochemistry (S-enantiomer) is controlled during synthesis by using chiral precursors or catalysts.

Potential Applications

  • Drug Discovery: As a lead compound for developing inhibitors targeting enzymes like proteases or kinases.

  • Chemical Biology Tools: Used for studying sulfur-mediated interactions in biological systems.

  • Material Science: Possible precursor for designing functionalized polymers or catalysts.

Research Gaps and Future Directions

To fully explore the potential of this compound:

  • In Vitro Studies: Investigate its antimicrobial, anticancer, or enzyme inhibition properties.

  • Toxicological Profiling: Assess its safety profile through cytotoxicity assays.

  • Derivatization: Modify functional groups to enhance activity or selectivity.

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